6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Overview
Description
6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one is a heterocyclic organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is also known by other names such as BUTTPARK 147\04-22; 6,7-DIMETHOXY-1,4-DIHYDRO-3H-ISOCHROMEN-3-ONE; 6,7-DIMETHOXY-3-ISOCHROMANONE; 6,7-DIMETHOXY-3-ISOCHROMEN-3-ONE; 6,7-DIMETHOXYISOCHROMAN-3-ONE; 1,4-Dihydro-6,7-dimethoxy-3H-2-benzopyran-3-one; 3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-3-one .
Scientific Research Applications
Synthesis and Chemical Reactions
- Stereoselective Synthesis : This compound is utilized in the stereoselective synthesis of isoquinolinones and oxoberbines, as demonstrated by Haimova et al. (1977). They explored its interaction with homophthalic anhydrides and azomethines, leading to high yields of specific isoquinolinones (Haimova, Mollov, Ivanova, Dimitrova, & Ognyanov, 1977).
- Crystal Structure and Oxidation : Rozwadowska et al. (2002) synthesized a compound from 6,7-dimethoxy-3,4-dihydroisoquinoline and investigated its structure and oxidation process, contributing to the understanding of isoquinoline derivatives (Rozwadowska, Sulima, & Gzella, 2002).
- Novel Reactions : Nyerges et al. (2005) described new reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with electron-deficient olefins, leading to cycloadducts with high regio- and stereoselectivity (Nyerges, Dancsó, Bitter, Blaskó, & Tőke, 2005).
Pharmacological Research
- Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory properties of a derivative of 6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, indicating its potential as a non-narcotic analgesic (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
- Local Anesthetic Activity and Toxicity : Azamatov et al. (2023) conducted a study evaluating the local anesthetic activity, acute toxicity, and structure–toxicity relationship in a series of synthesized derivatives, contributing to the understanding of their pharmacological properties (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
- Antitumor Potential : Kumar et al. (2017) synthesized a derivative and assessed its antiproliferative action against hepatocellular carcinoma, using various biochemical and histopathological parameters, suggesting its potential in anticancer therapy (Kumar, Singh, Raj, Rai, Maity, Rawat, Kumar, Kumar, Prakash, Guleria, & Saha, 2017).
Isoquinoline Derivatives and Alkaloids
- Isoquinoline Alkaloids Study : Qing (2007) researched isoquinoline alkaloids, including derivatives of 6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, from the rhizoma of Coptis chinensis, contributing to the field of natural product chemistry (Qing, 2007).
properties
IUPAC Name |
6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-3-7-5-11(13)12-6-8(7)4-10(9)15-2/h3-4H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBTVJSVXIIDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(=O)CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309884 | |
Record name | 6,7-Dimethoxy-1,4-dihydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60309884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21763-07-5 | |
Record name | NSC218395 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethoxy-1,4-dihydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60309884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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